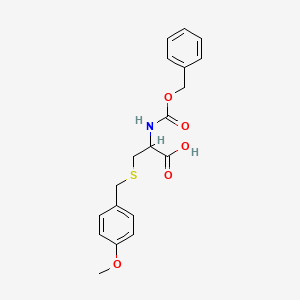

N-Cbz-S-(4-methoxybenzyl)-L-cysteine

Description

The Critical Role of Cysteine Thiol Protecting Groups in Organic Chemistry

Cysteine, with its thiol (-SH) side chain, presents a unique set of challenges and opportunities in peptide synthesis. bachem.com The thiol group is highly nucleophilic and susceptible to oxidation, dimerization (forming a disulfide bond), and other side reactions. bachem.comrsc.org Protecting the cysteine thiol is therefore mandatory to prevent these undesired transformations during peptide assembly. bachem.com

N-Cbz-S-(4-methoxybenzyl)-L-cysteine as a Key Building Block in Advanced Organic Synthesis

This compound is a doubly protected amino acid derivative that serves as a valuable tool in organic and peptide synthesis. In this compound, the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group, and the thiol group is protected by a 4-methoxybenzyl (Mob) group.

The Cbz group is a well-established amine protecting group, often employed in solution-phase peptide synthesis. It is generally stable to a range of reaction conditions but can be removed by catalytic hydrogenation or strong acidic conditions. organic-chemistry.orgcapes.gov.br

The S-(4-methoxybenzyl) group is a key feature of this building block. The methoxy (B1213986) substituent on the benzyl (B1604629) ring makes this protecting group more acid-labile than the simple S-benzyl group. It can be cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. capes.gov.brnih.gov This specific lability allows for its selective removal in the presence of other, more robust protecting groups.

The combination of the N-Cbz and S-Mob protecting groups makes this compound a versatile building block. For instance, it can be used in the synthesis of peptide fragments where the C-terminus is a cysteine residue. The controlled deprotection of the Mob group is crucial for subsequent steps, such as the formation of a disulfide bond or the ligation with another peptide segment. capes.gov.br

Detailed Research Findings:

The synthesis of S-p-methoxybenzyl cysteine can be achieved by reacting L-cysteine with 4-methoxybenzyl chloride in a mixture of trifluoroacetic acid and dichloromethane. redalyc.org The resulting S-protected cysteine can then be N-protected with the Cbz group.

The deprotection of the 4-methoxybenzyl group has been a subject of study to find mild and efficient methods. Research has shown that a combination of trifluoroacetic acid, triethylsilane (TES), and thioanisole (B89551) can effectively remove the Mob group from selenocysteine (B57510), a methodology that can be adapted for cysteine. nih.gov Another method involves the use of 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in TFA to deprotect the p-methoxybenzyl group from both cysteine and selenocysteine. capes.gov.br

The strategic use of this compound is evident in the synthesis of complex peptides. Its stability during coupling reactions and the specific conditions required for the removal of its protecting groups allow for the precise construction of intricate peptide architectures, including those with multiple disulfide bridges, which are essential for the biological activity of many peptides and proteins. nih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | Z-L-Cys(pMeOBzl)-OH |

| CAS Number | 3081-32-1 |

| Molecular Formula | C19H21NO5S |

| Molecular Weight | 375.43 g/mol |

| Melting Point | 63-72 °C |

| Optical Rotation | [α]20/D = -51±1°, c=1 in DMF |

| Appearance | White to off-white powder |

Data sourced from Chem-Impex. chemimpex.com

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIVJYICKMMKHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Protecting Group Chemistry of N Cbz S 4 Methoxybenzyl L Cysteine

Fundamental Aspects of N-Carbobenzyloxy (N-Cbz) Protection

The N-Carbobenzyloxy group, introduced by Leonidas Zervas and Max Bergmann in the 1930s, was a pivotal development that launched the modern era of peptide synthesis. total-synthesis.com Its utility lies in its ability to suppress the nucleophilicity and basicity of the amine nitrogen, preventing unwanted side reactions during peptide coupling and other synthetic transformations. wikipedia.org

The most common method for the introduction of the N-Cbz group is through the reaction of an amino acid with benzyl (B1604629) chloroformate (Cbz-Cl) under what are known as Schotten-Baumann conditions. total-synthesis.com The mechanism proceeds via a nucleophilic acyl substitution.

The reaction is typically carried out in a biphasic system or in an aqueous solution with a base, such as sodium carbonate or sodium hydroxide (B78521), at a controlled pH (typically 8-10). rsc.org The process unfolds as follows:

Deprotonation: The base in the reaction mixture deprotonates the amino group of the L-cysteine derivative, increasing its nucleophilicity.

Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate. total-synthesis.comwikipedia.org This forms a tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group. This step re-forms the carbonyl double bond, now as part of a carbamate (B1207046) linkage.

Neutralization: The hydrochloric acid (HCl) generated as a byproduct is immediately neutralized by the base present in the medium, preventing the protonation and deactivation of the starting amine. total-synthesis.com

An alternative to benzyl chloroformate is the use of other activated Cbz agents like dibenzyl dicarbonate (B1257347) (Cbz₂O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), which can offer advantages in specific synthetic contexts. total-synthesis.com

A key feature of the Cbz group is its orthogonality with other widely used amine protecting groups. Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a multiply-protected molecule without affecting the others. wikipedia.orguniurb.it The Cbz group is a cornerstone of this strategy because its cleavage conditions are unique.

The Cbz group is primarily removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst, Pd/C). total-synthesis.commissouri.edu During this process, the benzyl C-O bond is cleaved, releasing toluene (B28343) and the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide. total-synthesis.com

This deprotection method is orthogonal to the conditions used to remove other common amine protecting groups:

tert-Butoxycarbonyl (Boc): The Boc group is labile to strong acids, such as trifluoroacetic acid (TFA). wikipedia.orgmasterorganicchemistry.com The Cbz group is generally stable under these acidic conditions.

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent like DMF. wikipedia.orgmasterorganicchemistry.com The Cbz group is completely stable to these basic conditions.

Trityl (Trt): Similar to Boc, the Trt group is removed under acidic conditions, to which Cbz is resistant.

This mutual stability allows for complex synthetic sequences where, for instance, an Fmoc group can be removed to allow for peptide chain elongation while a Cbz group on an amino acid side chain remains intact. organic-chemistry.org

Table 1: Orthogonality of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Stability to Cbz Cleavage (Hydrogenolysis) | Stability to its own Cleavage Conditions |

|---|---|---|---|---|

| Carbobenzyloxy | Cbz or Z | H₂, Pd/C (Hydrogenolysis) | - | Labile |

| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Stable | Stable |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable | Stable |

Selective Deprotection Strategies for N-Cbz-S-(4-methoxybenzyl)-L-cysteine

The combination of the N-Cbz and S-Mob protecting groups in a single molecule provides a clear example of an orthogonal protection scheme. The ability to remove one group while leaving the other intact is critical for advanced synthetic applications.

Strategy 1: Selective Removal of the N-Cbz Group

The N-Cbz group can be selectively cleaved in the presence of the S-(4-methoxybenzyl) group via catalytic hydrogenolysis.

Conditions: The standard conditions involve treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C) in a solvent like methanol (B129727) or ethanol (B145695) at room temperature and atmospheric pressure. missouri.eduresearchgate.net

Mechanism: The palladium surface catalyzes the cleavage of the benzylic C-O bond of the carbamate. The S-(4-methoxybenzyl) group, being a thioether, is generally stable to these conditions, although prolonged reaction times or more active catalysts can sometimes lead to partial cleavage.

Outcome: This reaction yields S-(4-methoxybenzyl)-L-cysteine, with a free amino group available for further reaction and the thiol group remaining protected.

Strategy 2: Selective Removal of the S-(4-methoxybenzyl) Group

The S-(4-methoxybenzyl) group can be selectively removed while the N-Cbz group remains in place by using strong acidolysis.

Conditions: The compound is treated with a strong acid such as trifluoroacetic acid (TFA), often in combination with a scavenger like thioanisole (B89551) or triethylsilane (TES). nih.govresearchgate.net The reaction is typically performed at room temperature or with gentle heating.

Mechanism: The acid protonates the thioether, and the electron-donating effect of the para-methoxy group stabilizes the resulting 4-methoxybenzyl carbocation, facilitating its departure. The scavenger traps this reactive carbocation, preventing side reactions. The N-Cbz group is robust under these conditions and does not cleave.

Outcome: This reaction yields N-Cbz-L-cysteine, with a free thiol group ready for modifications like disulfide bond formation, while the amine function remains protected.

Methodologies for the Selective Removal of the N-Cbz Moiety

The selective deprotection of the N-Cbz group in the presence of the S-Mob group and other sensitive functionalities is a common requirement in peptide synthesis. The primary methods employed leverage the unique susceptibility of the benzyl-type carbamate to reductive cleavage or specific nucleophilic attack, conditions under which the acid-labile S-Mob group remains stable. rsc.orgtotal-synthesis.com

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the classical and most widely used method for the cleavage of the N-Cbz group. total-synthesis.com The reaction involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.comnih.gov The process reduces the benzyloxycarbonyl group, releasing the free amine, carbon dioxide, and toluene. total-synthesis.com

A significant challenge in applying this method to cysteine-containing peptides is the potential for poisoning of the palladium catalyst by the sulfur atom. bachem.com However, specific conditions have been developed to overcome this limitation. For instance, performing the hydrogenation in liquid ammonia (B1221849) as a solvent has been shown to be highly effective for cleaving N-Cbz groups from cysteine-containing peptides in high yield, without affecting tert-butyl-based side-chain protecting groups. nih.gov The use of other hydrogen donors in transfer hydrogenation reactions can also be effective. total-synthesis.com

Nucleophilic Displacement

Alternative methods that avoid the use of heavy metal catalysts and hydrogen gas have been developed, offering milder conditions and broader functional group tolerance. One such approach involves nucleophilic displacement. A recently developed protocol utilizes 2-mercaptoethanol (B42355) in the presence of a base, such as potassium phosphate, in a polar aprotic solvent like N,N-dimethylacetamide (DMAc) at elevated temperatures. organic-chemistry.orgorganic-chemistry.org This method is effective for deprotecting Cbz-protected amines and is particularly advantageous for substrates containing sensitive functionalities that would not be compatible with standard hydrogenolysis or strong acid conditions. organic-chemistry.orgorganic-chemistry.org The mechanism is proposed to proceed via an Sₙ2 pathway. organic-chemistry.org Another set of conditions involves the use of aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can selectively deprotect N-Cbz groups even in the presence of other reducible groups like O- and N-benzyl ethers. nih.gov

| Method | Reagents and Conditions | Key Features | References |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, various solvents (e.g., MeOH, liquid NH₃) | Classic, efficient method. Can be sensitive to sulfur poisoning, but modifications (e.g., liquid NH₃) enhance compatibility. | total-synthesis.comnih.gov |

| Nucleophilic Displacement | 2-mercaptoethanol, K₃PO₄, DMAc, 75 °C | Avoids heavy metals and H₂; offers good functional group tolerance for sensitive substrates. | organic-chemistry.orgorganic-chemistry.org |

| Lewis Acid-Mediated Cleavage | AlCl₃, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), room temperature | Mild, high-yielding, and orthogonal to O- and N-benzyl groups. Avoids pyrophoric reagents. | nih.gov |

Strategies for the Selective Cleavage of the S-(4-Methoxybenzyl) Group

The S-(4-methoxybenzyl) group is prized for its stability during standard peptide coupling and N-terminal deprotection steps (e.g., using piperidine for Fmoc removal) while being susceptible to cleavage under specific acidic or reductive conditions that leave the N-Cbz group intact. rsc.orgtotal-synthesis.com This differential stability is the cornerstone of its utility in orthogonal protection schemes.

Acidolysis

The most common method for removing the S-Mob group is acidolysis, typically using strong acids like trifluoroacetic acid (TFA). rsc.org The electron-donating methoxy (B1213986) group on the benzyl ring enhances its lability towards acid compared to an unsubstituted S-benzyl group. total-synthesis.com Cleavage is often performed using neat TFA or a "cleavage cocktail" containing scavengers like triisopropylsilane (B1312306) (TIS) or thioanisole to capture the reactive 4-methoxybenzyl cation that is released, thereby preventing side reactions with sensitive residues like tryptophan. researchgate.netnih.gov The S-Mob group is significantly more labile to acid than the N-Cbz group, which generally requires harsher acidic conditions (e.g., HBr in acetic acid) for cleavage, allowing for selective S-Mob removal. rsc.orgtotal-synthesis.com

Reductive Deprotection

Recent studies have highlighted that certain reagents commonly used as scavengers can actively participate in the deprotection process. Triisopropylsilane (TIS), in the presence of TFA, has been shown to act as a reducing agent that facilitates the removal of S-Mob groups. nih.gov Research indicates that the lability of S-protecting groups in a TFA/TIS mixture follows the order: Cys(Mob) > Cys(Acm) > Cys(But), making the S-Mob group particularly susceptible to this reductive cleavage. researchgate.netnih.gov Other scavengers like triethylsilane (TES) and thioanisole can also enhance deprotection under these conditions. researchgate.netnih.gov

Another approach involves the use of highly electrophilic aromatic disulfides, such as 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP), dissolved in TFA. sigmaaldrich.comnih.gov This method is effective for cleaving the S-Mob group from cysteine and requires the presence of thioanisole as a catalyst to achieve complete removal. nih.govresearchgate.net

| Method | Reagents and Conditions | Key Features | References |

|---|---|---|---|

| Acidolysis | Trifluoroacetic acid (TFA), often with scavengers (e.g., TIS, thioanisole) | Standard, reliable method. Selectivity over N-Cbz is excellent. | rsc.orgnih.gov |

| Reductive Deprotection (with Silanes) | TFA / Triisopropylsilane (TIS) (e.g., 98/2), 37 °C | TIS acts as a reductant, not just a scavenger, to facilitate cleavage. S-Mob is highly labile under these conditions. | researchgate.netnih.gov |

| Electrophilic Thiolysis | 2,2'-dithiobis(5-nitropyridine) (DTNP), TFA, thioanisole | Activated disulfide reagent cleaves the S-Mob group, which can be useful in specific synthetic contexts. | sigmaaldrich.comnih.govresearchgate.net |

Design and Implementation of Orthogonal Deprotection Sequences in Complex Synthetic Pathways

The concept of orthogonality in protecting group strategy is paramount in the synthesis of complex biomolecules like peptides with multiple disulfide bonds, branches, or modifications. rsc.org An orthogonal set of protecting groups allows for the removal of one type of group under a specific set of conditions without affecting others. sigmaaldrich.com The N-Cbz/S-Mob pair on a cysteine residue is a classic example of a "semi-orthogonal" or "quasi-orthogonal" system, as their cleavage conditions are distinct and highly selective, enabling their sequential removal.

In a typical synthetic route, such as solid-phase peptide synthesis (SPPS) using Fmoc chemistry, the this compound building block can be incorporated into a growing peptide chain. bachem.com The N-Cbz group serves as a permanent N-terminal protecting group throughout the chain assembly if desired, as it is stable to the piperidine used for repeated Fmoc deprotection. total-synthesis.com

A common orthogonal sequence would be as follows:

Selective S-Mob Cleavage for On-Resin Modification: After peptide chain elongation is complete, the peptide remains anchored to the solid support with the N-Cbz group and other side-chain protecting groups intact. The S-Mob group can be selectively cleaved on-resin using a mild solution of TFA with scavengers. bachem.com This unmasks the cysteine thiol, which can then undergo various modifications, such as alkylation, pegylation, or on-resin disulfide bond formation with another deprotected cysteine residue. rsc.orgsigmaaldrich.com The N-Cbz group remains completely stable during this step.

Final N-Cbz Cleavage: Following the modification of the cysteine side chain, the N-Cbz group can be removed. If the peptide is still on the resin and contains no other sensitive groups, a final acidolytic cleavage from the resin using a strong acid cocktail might also remove the Cbz group. However, for maximum control and orthogonality, the peptide can be cleaved from the resin while keeping the Cbz group, and then subjected to catalytic hydrogenolysis in solution to remove the N-Cbz group specifically. nih.gov This ensures that the newly formed modifications on the cysteine side chain are not affected by the N-terminal deprotection.

This strategic, stepwise deprotection allows for the regioselective formation of chemical linkages, which is essential for synthesizing structurally defined and biologically active peptides.

| Step | Synthetic Stage | Action | Reagents/Conditions | Result |

|---|---|---|---|---|

| 1 | Peptide on Resin | Selective S-Mob Cleavage | TFA / TIS in DCM (mild) | Resin-Bound Peptide with free Cys thiol; N-Cbz group intact. |

| 2 | Peptide on Resin | On-Resin Cyclization/Modification | Oxidizing agent or electrophile | Modified/Cyclized Peptide on Resin; N-Cbz group intact. |

| 3 | Cleavage from Resin | Global Deprotection (excluding Cbz) | TFA-based cocktail | Partially protected peptide in solution. |

| 4 | Peptide in Solution | Selective N-Cbz Cleavage | H₂ / Pd/C | Final, fully deprotected and modified peptide. |

Applications of N Cbz S 4 Methoxybenzyl L Cysteine in Advanced Peptide and Protein Synthesis

Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient assembly of peptide chains on a solid support. nih.govnih.gov The choice of protecting groups is paramount in SPPS, and N-Cbz-S-(4-methoxybenzyl)-L-cysteine, along with its more commonly used Fmoc-protected counterpart, Fmoc-Cys(Mob)-OH, plays a significant role, particularly in Boc/Bzl-SPPS strategies. rsc.orgbachem.com

The S-(4-methoxybenzyl) group is a key player in SPPS due to its specific acid lability. In the context of Boc-based SPPS, where the temporary Nα-Boc group is removed by repeated treatments with trifluoroacetic acid (TFA), a more stable side-chain protecting group is required. The Mob group is more stable towards TFA than the commonly used trityl (Trt) group, but can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), typically used at the final cleavage step. rsc.orgbachem.com This differential stability is crucial for orthogonal protection schemes.

The selection of the S-protecting group significantly influences the success of the synthesis. For instance, in Fmoc-SPPS, while the Trt group is widely used, the Mob group offers advantages in specific contexts. bachem.com The slightly increased acid stability of the Mob group compared to Trt can be beneficial in preventing premature deprotection during prolonged synthesis or when using linkers that require milder cleavage conditions.

Cysteine residues are particularly susceptible to side reactions during SPPS. nih.govresearchgate.net One of the most significant challenges is racemization (the conversion of the L-amino acid to a mixture of L and D isomers) at the α-carbon, especially when cysteine is the C-terminal residue. nih.gov The nature of the S-protecting group has a direct impact on the extent of racemization. Studies have shown that the electron-donating nature of the 4-methoxybenzyl group can influence the electronic environment at the sulfur atom, which in turn can affect the rate of racemization. nih.gov Research comparing different S-protecting groups has indicated that while no protecting group completely eliminates racemization, some offer better suppression than others under basic coupling conditions. nih.gov For example, the use of S-methoxybenzyl-oxymethyl (MBom) protection has been shown to be highly effective in reducing D-Cys formation, albeit with its own set of side reactions. nih.gov

Another common side reaction is the alkylation of the deprotected cysteine thiol by carbocations generated during the cleavage of other protecting groups or the linker from the solid support. nih.govresearchgate.net The use of scavengers in the cleavage cocktail is essential to trap these reactive species. wpmucdn.compeptide.com The S-Mob group's stability during the main part of the synthesis minimizes the exposure of the free thiol, thus reducing the window for such side reactions. However, during final cleavage, careful selection of scavengers like triisopropylsilane (B1312306) (TIS) and water is crucial to prevent re-attachment of the protecting group or other modifications. wpmucdn.comnih.gov

| Side Reaction | Mitigating Factor of S-Mob Protection | Research Finding |

| Racemization | The electronic properties of the Mob group can influence the stability of the enolate intermediate responsible for racemization. | Studies on model peptides have shown that the choice of S-protecting group significantly impacts the degree of epimerization, with some benzyl-type protections offering advantages over others. nih.gov |

| S-Alkylation | The Mob group protects the thiol throughout the synthesis until the final cleavage step, minimizing exposure to alkylating agents. | Unexpected S-alkylation of cysteine by by-products from linker decomposition during TFA cleavage has been reported, highlighting the importance of robust S-protection and optimized cleavage protocols. nih.govresearchgate.net |

| β-elimination | The steric bulk and electronic nature of the Mob group can influence the rate of β-elimination, a side reaction common for C-terminal cysteine. | The formation of 3-(1-piperidinyl)alanine at the C-terminal cysteine is a known side reaction in Fmoc-SPPS, and the choice of protecting group can affect its prevalence. rsc.org |

Utility in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for the large-scale production of shorter peptides and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. beilstein-journals.org In solution-phase synthesis, the use of N-Cbz protected amino acids is traditional and widespread. This compound is well-suited for this methodology.

The Cbz group can be removed by hydrogenolysis, which is orthogonal to the acid-labile S-Mob group. bachem.com This orthogonality allows for the selective deprotection of the N-terminus for chain elongation, while the cysteine side chain remains protected. The S-Mob group can then be removed at a later stage using acidic conditions, providing flexibility in the synthetic strategy. The presence of sulfur in cysteine-containing peptides can "poison" the palladium catalyst used for hydrogenolysis, but careful control of reaction conditions can often overcome this issue. bachem.com The use of S-Mob protection has been demonstrated in the solution-phase synthesis of several peptides, including oxytocin (B344502) and human calcitonin. rsc.org

Facilitating the Synthesis of Complex Disulfide-Rich Peptides and Proteins

Many biologically active peptides, such as conotoxins, are characterized by a high density of cysteine residues that form multiple disulfide bonds. nih.govmdpi.com The correct formation of these disulfide bridges is critical for their three-dimensional structure and biological activity. Synthesizing these peptides with the correct disulfide connectivity is a significant challenge, often requiring orthogonal protection strategies where different pairs of cysteines are protected by groups that can be removed under different conditions. rsc.orgnih.gov

The S-Mob group is a valuable component of such orthogonal schemes. Its acid lability is different from that of other common cysteine protecting groups like the iodine-labile acetamidomethyl (Acm) group and the very acid-labile trityl (Trt) group. bachem.comnih.gov This allows for the sequential and regioselective formation of disulfide bonds. For example, a peptide with three pairs of cysteines can be synthesized with each pair protected by Trt, Acm, and Mob groups, respectively. The Trt groups can be selectively removed first under mild acidic conditions to form the first disulfide bond. Subsequently, the Acm groups can be removed with iodine to form the second bridge. Finally, the Mob groups can be cleaved with stronger acid to allow for the formation of the third disulfide bond. nih.gov This strategy has been successfully applied to the synthesis of conotoxins with three disulfide bonds, achieving yields of 20-30%. nih.gov

| Protecting Group | Cleavage Condition | Orthogonality with S-Mob | Example Application |

| Trityl (Trt) | Mild acid (e.g., dilute TFA) | Yes | Formation of the first disulfide bond in a multi-disulfide peptide. nih.gov |

| Acetamidomethyl (Acm) | Iodine (I2), Hg(II), Ag(I) | Yes | Formation of a second or third disulfide bond after removal of other protecting groups. bachem.comnih.gov |

| tert-Butyl (tBu) | Strong acid (e.g., HF), reducing agents | Partial (similar lability to strong acid) | Can be used in combination with other groups in specific strategies. nih.gov |

| S-tert-butylthio (StBu) | Reducing agents (e.g., thiols) | Yes | Used for specific disulfide bond formation strategies. chemistryviews.org |

Role in Advanced Peptide and Protein Bioconjugation and Modification Strategies

Bioconjugation, the chemical linking of two biomolecules, is a powerful tool for creating novel therapeutics, diagnostic agents, and research tools. ucl.ac.ukox.ac.uk The cysteine side chain is a prime target for bioconjugation due to the high nucleophilicity of its thiol group. nih.govresearchgate.net While bioconjugation is often performed on native or recombinantly expressed proteins, the principles of cysteine reactivity and protection are also central to the synthesis of peptide-based conjugates.

This compound can be incorporated into a peptide sequence during synthesis. After the completion of the peptide chain assembly and purification, the S-Mob group can be selectively removed to reveal a free thiol. This thiol can then be targeted for conjugation with a variety of chemical moieties, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains (PEGylation), or cytotoxic drugs to create antibody-drug conjugates (ADCs). beilstein-journals.orgrsc.org

The ability to control the placement of a single reactive cysteine residue within a synthetic peptide allows for precise, site-specific modification, leading to homogeneous products with well-defined properties. This is a significant advantage over the often-random modification of proteins that have multiple potential conjugation sites. The chemistry of thiol modification is diverse and includes reactions with maleimides, haloacetamides, and pyridyl disulfides, each offering different levels of stability and reactivity for the resulting conjugate. nih.govacs.org The strategic use of S-protected cysteine building blocks like this compound is therefore fundamental to the design and synthesis of advanced and precisely functionalized peptide and protein constructs.

Advanced Synthetic Applications and Chemical Modifications of N Cbz S 4 Methoxybenzyl L Cysteine

N-Cbz-S-(4-methoxybenzyl)-L-cysteine as a Key Chiral Building Block in Asymmetric Synthesis

The inherent chirality of this compound, derived from the naturally occurring L-cysteine, positions it as a premier starting material for asymmetric synthesis. This field of chemistry is dedicated to the selective production of one enantiomer of a chiral molecule, a critical requirement for the development of effective and safe pharmaceuticals.

Development of Asymmetric Synthetic Routes utilizing L-Cysteine Derivatives

The quest for novel and efficient asymmetric synthetic methodologies has led to the innovative use of L-cysteine derivatives. These derivatives, including this compound, are instrumental in the creation of chiral auxiliaries and catalysts that guide the stereochemical outcome of chemical reactions.

A notable advancement involves the development of cysteine-derived oxazolidinones, which function as chiral auxiliaries. These auxiliaries, synthesized from L-cysteine, provide a rigid chiral environment that directs the approach of reactants, leading to high levels of stereoselectivity in a variety of transformations such as aldol (B89426) reactions, Michael additions, and alkylations. The resulting products, bearing the chiral imprint of the auxiliary, can then be further manipulated to yield a diverse array of enantiomerically enriched compounds.

Furthermore, the principles of organocatalysis have been successfully applied to the synthesis of chiral nitrogen-containing heterocycles. While not always directly employing this compound, the foundational knowledge gained from the stereocontrolled manipulation of related chiral building blocks is transferable. For instance, N-heterocyclic carbene (NHC)-catalyzed reactions have been developed for the enantioselective synthesis of dihydroquinolines and other heterocyclic scaffolds. researchgate.net These methods often rely on the precise spatial arrangement of functional groups in the chiral catalyst to achieve high levels of asymmetric induction. researchgate.net

Contributions to the Synthesis of Biologically Relevant Chiral Scaffolds

The application of this compound and its derivatives extends to the total synthesis of complex, biologically active molecules. The ability to introduce sulfur-containing functionalities with a defined stereochemistry is particularly valuable for the synthesis of peptide-based therapeutics and natural products.

One significant area of impact is in the synthesis of lanthipeptides, a class of ribosomally synthesized and post-translationally modified peptides characterized by the presence of lanthionine (B1674491) and methyllanthionine thioether cross-links. nih.gov These structural motifs are crucial for their biological activity, which includes antimicrobial and enzymatic functions. The synthesis of lanthipeptide analogs often involves the use of protected cysteine derivatives to stereoselectively form these thioether bridges. The S-(4-methoxybenzyl) protecting group is particularly useful in this context due to its stability under various reaction conditions and its selective removal when required.

The table below summarizes key asymmetric transformations and the types of chiral scaffolds that can be accessed using L-cysteine derived building blocks.

| Asymmetric Transformation | Chiral Building Block/Auxiliary | Resulting Chiral Scaffold | Biological Relevance/Application |

| Aldol Reaction | Cysteine-derived oxazolidinone | β-Hydroxy carbonyl compounds | Precursors for polyketide natural products, statin drugs |

| Michael Addition | Cysteine-derived oxazolidinone | γ-Amino carbonyl compounds | Building blocks for alkaloids and peptide mimics |

| [3+3] Cyclization | N-Heterocyclic Carbene (NHC) catalyst | Dihydroquinolines | Core structure in various pharmaceuticals |

| Lanthionine Bridge Formation | Protected Cysteine Derivatives | Lanthipeptides | Antimicrobials, enzyme inhibitors |

Synthesis and Applications of Derivatives of this compound

The chemical versatility of this compound allows for its transformation into a wide range of derivatives with tailored properties and applications. These modifications can be targeted at the N-terminus, the C-terminus, or the sulfur-containing side chain, opening up new avenues in materials science and medicinal chemistry.

Structural Modifications and Analog Development

The development of analogs of this compound often focuses on the modification of the protecting groups to fine-tune their lability and compatibility with different synthetic strategies. The carboxybenzyl (Cbz) group at the nitrogen terminus is a well-established protecting group, removable under various conditions, including hydrogenolysis. The S-(4-methoxybenzyl) group, on the other hand, offers a different deprotection profile, typically requiring strong acids like trifluoroacetic acid (TFA) for its removal. sigmaaldrich.comnih.gov

The synthesis of thiol-modified peptide nucleic acid (PNA) monomers has been reported, starting from L-cysteine and incorporating a 4-methoxybenzyl protecting group on the sulfur atom. redalyc.org This highlights the utility of this protecting group strategy in the creation of complex biomolecular analogs. Research has also explored the synthesis of various S-aryl-L-cysteine derivatives, demonstrating the versatility of the cysteine scaffold for introducing diverse functionalities.

Polymerization Strategies for Poly(Cysteine) and Related Copolymers

The synthesis of polypeptides with well-defined structures and properties is a rapidly advancing field. Poly(cysteine) and its copolymers are of particular interest due to the reactive thiol side chain, which can be used for post-polymerization modifications, such as drug conjugation or cross-linking.

The ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs) is the most common method for preparing high molecular weight polypeptides. The NCA of S-protected cysteine can be synthesized and subsequently polymerized to yield poly(S-protected cysteine). The choice of the S-protecting group is critical to the success of the polymerization. While there are no extensive studies specifically on the polymerization of this compound NCA, research on the ROP of other S-protected cysteine NCAs, such as S-(o-nitrobenzyl)-L-cysteine NCA, has demonstrated the feasibility of this approach. nih.gov The resulting polymers can be deprotected to reveal the free thiol groups for further functionalization.

The development of one-pot synthesis methods, integrating ring-opening metathesis polymerization (ROMP) with NCA polymerization, has enabled the creation of complex brush-like polymers with polypeptide side chains. illinois.edu This strategy offers a pathway to novel materials with potential applications in biomedicine and nanotechnology.

Interplay with Selenocysteine (B57510) Protecting Group Chemistry and Synthesis

Selenocysteine, the 21st proteinogenic amino acid, is a selenium-containing analog of cysteine. The synthesis of selenocysteine-containing peptides (selenopeptides) is challenging due to the high reactivity and susceptibility to oxidation of the selenol group. Therefore, effective protection of the selenol is crucial.

The S-(4-methoxybenzyl) group, commonly used for cysteine protection, has found significant application in selenocysteine chemistry as an Se-(4-methoxybenzyl) protecting group. nih.govresearchgate.net Its chemical properties are well-suited for solid-phase peptide synthesis (SPPS) of selenopeptides. The deprotection of the Se-(4-methoxybenzyl) group can be achieved under milder conditions than its sulfur counterpart, often using a cocktail of trifluoroacetic acid (TFA) and a scavenger like triethylsilane (TES). nih.govresearchgate.net

Interestingly, methods have been developed for the selective deprotection of Se-(4-methoxybenzyl) in the presence of S-(4-methoxybenzyl). sigmaaldrich.comnih.govnih.govresearchgate.net This orthogonality allows for the synthesis of peptides containing both cysteine and selenocysteine, where the selective deprotection can be used to direct the formation of specific disulfide or selenylsulfide bonds. sigmaaldrich.comnih.govnih.govresearchgate.net For instance, treatment with 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP) in TFA can selectively deprotect the selenocysteine derivative without affecting the protected cysteine. sigmaaldrich.comnih.govnih.govresearchgate.net

The table below compares the deprotection conditions for the 4-methoxybenzyl group from cysteine and selenocysteine.

| Protected Amino Acid | Deprotection Reagent/Conditions | Key Observations | Reference |

| S-(4-methoxybenzyl)-L-cysteine | TFA / Thioanisole (B89551) / DTNP | Requires a scavenger like thioanisole for efficient removal. | sigmaaldrich.comnih.govnih.govresearchgate.net |

| Se-(4-methoxybenzyl)-L-selenocysteine | TFA / Triethylsilane (TES) | Generally more labile than the sulfur analog. | nih.govresearchgate.net |

| Se-(4-methoxybenzyl)-L-selenocysteine | TFA / DTNP | Can be deprotected selectively in the presence of S-(4-methoxybenzyl)-L-cysteine. | sigmaaldrich.comnih.govnih.govresearchgate.net |

Integration into the Synthesis of Peptide Nucleic Acid (PNA) Monomers

The strategic incorporation of functional groups into the backbone of Peptide Nucleic Acid (PNA) is a key area of research for developing PNA-based tools with enhanced capabilities for diagnostics and biotechnology. This compound and its derivatives, particularly its N-Boc protected counterpart, serve as valuable chiral precursors for creating thiol-modified PNA monomers. The 4-methoxybenzyl (Mpm) group provides robust protection for the cysteine's sulfhydryl moiety, which is stable during the synthetic steps of monomer construction and can be removed later to expose the thiol for specific conjugation reactions.

Research has demonstrated the successful synthesis of thiol-modified PNA monomers containing pyrimidine (B1678525) nucleobases starting from S-(p-methoxybenzyl)-L-cysteine. redalyc.org The general approach involves modifying the cysteine precursor to form the N-(2-aminoethyl)glycine-type backbone characteristic of PNAs, followed by the attachment of a protected nucleobase.

For instance, the synthesis of a cytosine-containing PNA monomer begins with the protection of L-cysteine's thiol group with a 4-methoxybenzyl group. redalyc.org The subsequent synthetic steps build the PNA backbone onto the cysteine scaffold. To prevent unwanted side reactions during the coupling process, the exocyclic amino group of the cytosine nucleobase is protected with a benzyloxycarbonyl (Cbz) group before it is attached to the PNA backbone. redalyc.org A similar strategy is employed for thymine-based monomers, although thymine (B56734) does not require side-chain protection. redalyc.orgresearchgate.net

This methodology results in fully protected α-monomers where the cysteine-derived portion of the backbone is chiral. The primary amino group of the backbone is typically protected with a tert-butyloxycarbonyl (Boc) group, making these monomers suitable for standard Boc-based solid-phase PNA synthesis protocols. researchgate.net The resulting thiol-modified PNA oligomers are valuable for applications such as native chemical ligation, allowing for the assembly of larger, more complex PNA structures or for conjugation to other molecules like peptides or fluorescent labels. redalyc.org

Detailed Research Findings

Detailed spectroscopic analysis confirms the structure of the synthesized PNA monomers. In one study, a cytosine-PNA monomer, 2-[{2-(N4-Cbz-cytosin-1-yl)-acetyl}Boc-aminoethylamino]-3-(4-methoxybenzyl sulfanyl)-propionic acid methyl ester, was synthesized and characterized. redalyc.org High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy were used to validate the final structure. The presence of the Boc, Cbz, and 4-methoxybenzyl protecting groups, as well as the core PNA backbone and nucleobase, were all confirmed by their characteristic signals in the NMR spectra. redalyc.org Similarly, a thymine-PNA monomer was synthesized from N-tert-butyloxycarbonyl-S-p-methoxybenzyl-protected-cysteine, which was first converted to a Weinreb amide to facilitate the subsequent synthetic transformations. researchgate.net

The table below summarizes the characterization data for a key intermediate PNA monomer derived from S-(4-methoxybenzyl)-L-cysteine.

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ (HRMS) | Key ¹H NMR Signals (δ ppm) |

|---|---|---|---|---|

| 2-[{2-(N⁴-Cbz-cytosin-1-yl)-acetyl}Boc-aminoethylamino]-3-(4-methoxybenzyl sulfanyl)-propionic acid methyl ester | C₃₃H₄₁N₅O₉S | 684.0625 | 684.1031 | 1.47 (s, 9H, Boc group), 3.02-3.38 (m, CH₂ and chiral CH of cysteine moiety), 5.26 (s, 2H, Cbz methylene), 7.31-7.51 (m, aromatic protons of Cbz and cytosine) |

This synthetic route provides access to PNA oligomers containing a strategically placed sulfhydryl group. Research indicates that incorporating this mercaptomethyl modification does not compromise the hybridization affinity of the PNA for its complementary DNA or RNA strands, making it a valuable tool for post-synthetic modification without negatively impacting its primary function of sequence-specific recognition. redalyc.orgresearchgate.net

Q & A

Basic: What are the recommended synthetic protocols for N-Cbz-S-(4-methoxybenzyl)-L-cysteine to ensure high purity and yield?

Answer:

The synthesis of this compound involves sequential protection of the amino and thiol groups. Key steps include:

- Amino Protection : Use benzyloxycarbonyl (Cbz) groups under alkaline conditions to protect the α-amine of L-cysteine, as described for analogous compounds like Z-Cys(Bzl)-OH .

- Thiol Protection : Introduce the 4-methoxybenzyl (MeOBzl) group via alkylation using 4-methoxybenzyl chloride in anhydrous solvents (e.g., DMF or THF) under inert atmosphere, a method validated for structurally similar derivatives .

- Purification : Employ reverse-phase HPLC or column chromatography with gradients of acetonitrile/water to isolate the product. Purity validation (>97%) via HPLC aligns with protocols for N-Fmoc-S-(4-methoxybenzyl)-L-cysteine .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Structural validation requires a multi-technique approach:

- IR/Raman Spectroscopy : Identify characteristic peaks for the Cbz group (C=O stretch at ~1700 cm⁻¹) and S-(4-methoxybenzyl) (C-O-C stretch at ~1250 cm⁻¹). Discrepancies in S–S or S–H bonds (absent in this compound) can be ruled out using reference data from L-cysteine and cystine derivatives .

- XRD Analysis : Compare crystallographic data with known structures of L-cysteine derivatives to confirm stereochemistry and packing .

- Mass Spectrometry : ESI-MS or MALDI-TOF can verify molecular weight (e.g., expected [M+H]⁺ for C₁₈H₂₀NO₅S: ~362.4 Da) .

Advanced: What analytical challenges arise in detecting trace impurities during quality control, and how are they resolved?

Answer:

Impurities often stem from incomplete deprotection or oxidation byproducts. Methodological solutions include:

- HPLC with UV/FLD Detection : Use C18 columns and mobile phases with 0.1% TFA to resolve impurities. Limit of detection (LOD) <0.1% can be achieved, as demonstrated for L-cysteine analogs .

- Thiol-Specific Probes : Au–Ag nanoparticles functionalized with thiol-binding ligands selectively detect unreacted cysteine residues, ensuring no residual free thiols .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability to identify hygroscopic or degradative impurities .

Advanced: How does the 4-methoxybenzyl group influence the compound’s stability under varying pH conditions?

Answer:

The 4-methoxybenzyl (MeOBzl) group enhances thiol stability but introduces pH-dependent vulnerabilities:

- Acidic Conditions : The MeOBzl group is stable below pH 3, but prolonged exposure may cleave the Cbz group.

- Neutral/Basic Conditions : Above pH 7, the thioether bond is susceptible to nucleophilic attack, necessitating storage at pH 5–6. Comparative studies on S-benzyl vs. S-MeOBzl derivatives show the latter’s superior oxidative resistance due to electron-donating methoxy groups .

- Experimental Validation : Accelerated stability testing at 40°C/75% RH for 4 weeks, followed by HPLC, is recommended .

Advanced: What metabolic or biochemical pathways involve this compound, and how can flux analysis optimize its production?

Answer:

While not directly endogenous, this compound serves as a precursor in peptide synthesis and enzyme studies. Methodological insights include:

- Thermodynamic Flux Analysis (TFA) : Model carbon flux in microbial systems (e.g., E. coli) to identify bottlenecks in cysteine biosynthesis, as applied to L-cysteine production .

- Perturbation Experiments : Short-term metabolic shifts (e.g., glucose pulse) reveal rate-limiting enzymes (e.g., serine acetyltransferase), guiding overexpression strategies .

- In Silico Docking : Predict interactions with cysteine-processing enzymes (e.g., γ-glutamylcysteine synthetase) to design targeted analogs .

Advanced: How do researchers resolve contradictions between theoretical and experimental spectroscopic data for this compound?

Answer:

Discrepancies in IR/Raman spectra often arise from environmental factors:

- Temperature/Pressure Effects : Theoretical calculations (e.g., DFT) at 0 K may mismatch experimental data at 300 K. Corrections for van der Waals interactions and lattice vibrations improve alignment .

- Hydrogen Bonding : Solvent interactions in experimental setups (e.g., aqueous vs. solid-state) alter peak positions. Compare data across solvents and crystalline states .

Basic: What safety protocols are essential for handling this compound?

Answer:

While classified as non-hazardous under GHS, precautions include:

- Personal Protective Equipment (PPE) : Gloves and goggles to avoid dermal/ocular contact, as recommended for Z-Cys(Bzl)-OH .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile solvents (e.g., DMF) .

- First-Aid Measures : Immediate rinsing with water for skin contact and medical consultation for ingestion, per SDS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.